molecular formula C20H17BrN2O2S B2639463 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide CAS No. 536722-71-1

5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide

Cat. No.: B2639463
CAS No.: 536722-71-1
M. Wt: 429.33
InChI Key: LEIHYBBQFFGBFH-UHFFFAOYSA-N
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Description

“5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Furan-2-carboxamide derivatives, including those related to 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide, have demonstrated significant antibacterial and antifungal activities. A study by Sweidan et al. (2021) showed that these compounds possess activity against various bacterial and fungal strains, highlighting their potential in combating microbial infections.

Anti-Influenza Activity

  • Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, according to a study by Yongshi et al. (2017). This suggests the potential of this compound in antiviral research, particularly against influenza viruses.

Antiprotozoal Properties

  • Research by Ismail et al. (2004) on furan derivatives has indicated their effectiveness in protozoal infections. These compounds, including this compound, show promise in treating diseases caused by protozoa, adding another dimension to their potential therapeutic applications.

Antimalarial Potential

  • Bromo-benzothiophene carboxamide derivatives, similar to this compound, have been explored for their antimalarial properties. A study by Banerjee et al. (2011) found these compounds to be effective against Plasmodium falciparum, the parasite responsible for malaria.

Antimicrobial Activity

  • The antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole was demonstrated in a study by Mageed et al. (2021). These findings indicate the potential of this compound in developing new antimicrobial agents.

Quorum Sensing Inhibition

  • Furan derivatives have been researched for their ability to inhibit microbial quorum sensing, a process vital for bacterial communication and biofilm formation. Research by Benneche et al. (2008) suggests that compounds like this compound could be effective in disrupting bacterial communication pathways.

Cytotoxic Activity

  • Studies on furan derivatives have also explored their cytotoxic activity against various cancer cell lines. For instance, Teixeira et al. (2007) investigated the efficacy of furan compounds in inhibiting cancer cell growth, indicating potential applications of this compound in cancer research.

Biochemical Analysis

Biochemical Properties

5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with mitogen-activated protein kinase 10, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mitogen-activated protein kinase 10 can lead to alterations in cell signaling pathways that regulate cell growth and apoptosis . Additionally, this compound has been shown to affect gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression by influencing the activity of transcription factors. Furthermore, the compound’s interaction with mitogen-activated protein kinase 10 suggests a role in modulating kinase activity, which is crucial for various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, such as promoting cell growth and differentiation. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways and influence cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c21-18-12-11-17(25-18)19(24)22-20(26)23(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIHYBBQFFGBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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